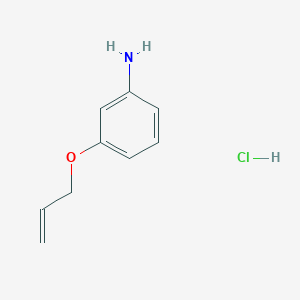

3-(Allyloxy)aniline hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

3-prop-2-enoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFFQUVZYWQDBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332617 | |

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-28-7 | |

| Record name | 3-(ALLYLOXY)ANILINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allyloxy Aniline Hydrochloride and Analogs

Established Synthetic Routes to Allyloxyaniline Scaffolds

The conventional synthesis of allyloxyanilines, including the precursor to 3-(Allyloxy)aniline (B1268287) hydrochloride, often relies on well-established, multi-step chemical transformations. These methods are characterized by their reliability and are foundational to the organic synthesis of this class of compounds.

Multi-step Syntheses through Phenol (B47542) Alkylation and Nitro Group Reduction

A prevalent and robust strategy for the synthesis of allyloxyaniline scaffolds involves a sequential process starting from a substituted phenol. This method typically encompasses the nitration of a phenolic compound, followed by O-alkylation with an allyl halide, and concluding with the reduction of the nitro group to an amine.

A representative example is the four-step synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, an analog of 3-(allyloxy)aniline. nih.govnih.gov The synthesis commences with the nitration of 2-allylphenol (B1664045) using a sulfonitric mixture to introduce a nitro group onto the aromatic ring. The resulting 2-allyl-6-nitrophenol (B3249158) is then selectively brominated. The subsequent crucial step is the alkylation of the phenolic hydroxyl group with allyl bromide to form the corresponding allyl ether, 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene. nih.gov The final step involves the reduction of the nitro group to the desired aniline (B41778) using zinc powder and ammonium (B1175870) chloride in ethanol (B145695) and water. nih.govnih.gov This reduction step is typically efficient and proceeds under mild conditions.

Table 1: Multi-step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline nih.gov

| Step | Reactant | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1. Nitration | 2-Allylphenol | HNO₃/H₂SO₄ | 2-Allyl-6-nitrophenol | 15 |

| 2. Bromination | 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS), DMAP, Acetic Acid | 2-Allyl-4-bromo-6-nitrophenol | 72 |

| 3. Alkylation | 2-Allyl-4-bromo-6-nitrophenol | Allyl bromide, K₂CO₃ | 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | 77 |

DMAP: 4-Dimethylaminopyridine

Derivatization Strategies from Precursor Anilines and Acetamides

Another established approach involves the derivatization of pre-existing anilines or their protected forms, such as acetamides. This strategy can be advantageous when the starting aniline is commercially available or readily synthesized.

From Precursor Anilines: The direct O-allylation of an aminophenol is a primary example of this strategy. For the synthesis of 3-(allyloxy)aniline, 3-aminophenol (B1664112) serves as a direct precursor. The synthesis involves the selective alkylation of the hydroxyl group. To achieve this, the more nucleophilic amino group is often protected first. For instance, the amino group can be reversibly protected by condensation with benzaldehyde (B42025) to form an imine. Subsequent O-alkylation with an allyl halide, followed by acidic hydrolysis of the imine, yields the desired allyloxyaniline.

From Precursor Acetamides: Alternatively, the synthesis can commence from a nitro-substituted acetanilide (B955). The acetamido group (-NHCOCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution reactions. For the synthesis of a para-substituted allyloxyaniline, for example, acetanilide can be nitrated to yield p-nitroacetanilide. The nitroacetanilide can then be hydrolyzed to p-nitroaniline, which is then converted to the corresponding phenol. Subsequent allylation and reduction of the nitro group would yield the target allyloxyaniline. This multi-step sequence allows for the strategic introduction of functional groups.

Formation of Hydrochloride Salts of Allyloxyanilines

The final step in the synthesis of 3-(Allyloxy)aniline hydrochloride is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-(allyloxy)aniline, with hydrochloric acid. The amine group, being basic, readily accepts a proton from the acid to form the corresponding ammonium salt.

The choice of solvent is crucial in this step to ensure the precipitation of the crystalline hydrochloride salt. Anhydrous solvents such as diethyl ether, ethyl acetate (B1210297), or isopropanol (B130326) are commonly employed. Gaseous hydrogen chloride or a solution of HCl in an organic solvent is often used to avoid the introduction of water, which can sometimes hinder crystallization or lead to lower yields due to the solubility of the salt in aqueous media. The resulting salt is typically a stable, crystalline solid that is easier to handle and purify than the free base oil.

Novel and Emerging Synthetic Approaches to Functionalized Allyloxyanilines

Recent research has focused on developing more efficient and sustainable methods for the synthesis of functionalized anilines, including allyloxyanilines. These novel approaches often involve catalytic systems that offer milder reaction conditions and broader substrate compatibility.

Metal-Free Thermochemical Processes for Aryl Amination

Emerging trends in organic synthesis emphasize the development of metal-free reactions to avoid the cost and potential toxicity of transition metal catalysts. In the context of aryl amine synthesis, metal-free thermochemical processes represent a green alternative.

One such approach is the direct amination of phenols. While traditionally requiring harsh conditions, recent developments have shown that phenols can be directly converted to arylamines under metal-free conditions using aminating reagents. This transformation is highly relevant to the synthesis of allyloxyanilines, as an allyloxyphenol could potentially be directly aminated. These reactions are often carried out at elevated temperatures, utilizing the thermal energy to drive the nucleophilic aromatic substitution. For example, a metal-free synthesis of arylamines from phenols has been demonstrated using phosphorus-based reagents, which proceed through the in situ activation of the phenol.

Another strategy involves the direct substitution of an aryl halide with an amine at high temperatures and pressures, a classic but continually refined thermochemical process. While not always considered "novel," ongoing research seeks to improve the efficiency and lower the energy requirements of such direct aminations.

Transition Metal-Catalyzed Syntheses of Allyloxyaniline Derivatives

Transition metal catalysis has revolutionized the synthesis of C-N and C-O bonds, providing powerful tools for the construction of allyloxyaniline derivatives. Palladium and copper-based catalysts are particularly prominent in this area.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction allows for the synthesis of anilines from aryl halides or triflates and an amine. In the context of allyloxyaniline synthesis, an aryl halide bearing an allyloxy group can be coupled with an ammonia (B1221849) surrogate or a primary amine to afford the desired product. The versatility of this method allows for the synthesis of a wide range of substituted allyloxyanilines under relatively mild conditions.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also widely used for the formation of C-N and C-O bonds. These reactions are often more cost-effective than their palladium-catalyzed counterparts. Copper catalysts can be employed for the N-arylation of amines with allyloxy-substituted aryl halides. Furthermore, copper catalysis is effective for the synthesis of the precursor aryl allyl ethers from phenols and allyl halides. Recent advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions and with a broader range of substrates.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Arylamine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium/Biarylphosphine Ligands | Buchwald-Hartwig Amination | Aryl halides/triflates, Amines | High functional group tolerance, mild reaction conditions. |

Electrochemical Synthesis Methods for Aniline Derivatives

Electrochemical synthesis offers a powerful and often more environmentally benign alternative to conventional chemical transformations for producing aniline derivatives. nih.gov These methods utilize electrical current to drive oxidation or reduction reactions, frequently providing high selectivity and yield under mild conditions.

One of the most studied electrochemical routes to aniline synthesis is the reduction of nitrobenzene (B124822) and its derivatives. orientjchem.orgresearchgate.net This process can be finely tuned by controlling parameters such as the electrode material, solvent, and pH of the electrolyte solution. Research has demonstrated that the reduction of nitrobenzene to aniline is highly dependent on proton availability. orientjchem.orgresearchgate.net In acidic aqueous media (low pH), the reduction proceeds efficiently to the corresponding amine, whereas at higher pH, hydroxylamine (B1172632) may be the final product. orientjchem.orgresearchgate.net By optimizing the electrochemical system, large-scale electrolysis of nitrobenzene can yield aniline in excess of 85%. orientjchem.orgresearchgate.net This approach avoids the use of traditional chemical reducing agents, which are often hazardous and produce significant waste.

Another key electrochemical method involves the anodic oxidation of aniline derivatives, which is fundamental to the process of electropolymerization. scispace.comarxiv.org The process is typically carried out in an acidic electrolyte, as a low pH is necessary to form the conductive polyaniline salt. scispace.com The initial and rate-determining step is the formation of an aniline cation radical at the anode surface. arxiv.org These radicals then couple to form dimers and eventually a polymer chain. arxiv.org While the primary application is in producing conductive polymers, the underlying principles of anodic oxidation can be adapted for synthesizing specific small molecules and functionalized aniline derivatives. nih.gov

The versatility of electrochemical methods makes them a compelling alternative for the synthesis of complex molecules, including precursors to pharmaceuticals and agrochemicals. nih.gov

Table 1: Electrochemical Reduction of Nitrobenzene to Aniline

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| pH | Low (Acidic) | High yield of Aniline | orientjchem.orgresearchgate.net |

| pH | High (Alkaline) | Hydroxylamine is the final product | orientjchem.orgresearchgate.net |

| Solvent | Aqueous or Nonaqueous with acid | Influences reduction potential (E1/2) | orientjchem.orgresearchgate.net |

| Yield | Optimized System | >85% | orientjchem.org |

Stereoselective Synthesis and Chiral Induction in Allyloxyaniline Formation

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms (stereochemistry) is achieved, is a cornerstone of modern pharmaceutical and materials science. For a molecule like 3-(allyloxy)aniline, stereoselectivity could be introduced, for instance, by modifying the allylic group to contain a chiral center. While specific literature on the stereoselective synthesis of 3-(allyloxy)aniline is not prevalent, principles can be drawn from related syntheses of chiral allylic amines.

A prominent strategy for achieving high stereoselectivity in the formation of allylic amines involves palladium-catalyzed reactions. organic-chemistry.org For example, a highly regio- and stereoselective method has been developed for preparing N-tosyl allylic amines from allylic alcohols. organic-chemistry.org This one-pot reaction utilizes a Palladium(II) catalyst to mediate an allylic substitution that proceeds with high selectivity, yielding specific (E)-allylic amines. organic-chemistry.org The proposed mechanism involves a Pd(II)-mediated SN2′ substitution pathway, which controls the regioselectivity and stereoselectivity of the product. organic-chemistry.org Such catalytic systems could potentially be adapted to introduce chirality into allyloxyaniline structures.

Chiral induction is the process by which a chiral entity (a catalyst, reagent, or auxiliary group) influences the formation of a new chiral center in a molecule, leading to an excess of one enantiomer or diastereomer. In the context of allyloxyaniline synthesis, a chiral catalyst could be employed to direct the addition of the allyloxy group or subsequent transformations of the molecule. The principles of chiral induction have been demonstrated in various systems, from the formation of chiral covalent organic frameworks (CCOFs) from achiral precursors using a chiral amine catalyst to the assignment of helical handedness in complex organic molecules. uni-muenchen.denih.gov The success of these methods relies on the catalyst's ability to create a chiral environment that favors one reaction pathway over another. nih.gov

Green Chemistry Principles in Allyloxyaniline Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsciencehistory.org The application of these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. researchgate.net

The 12 principles of green chemistry provide a guide for chemists to assess and improve the environmental performance of a chemical process. researchgate.netyoutube.com Key principles relevant to allyloxyaniline synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. Electrochemical methods, as discussed previously, often generate less waste than stoichiometric chemical reactions. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sciencehistory.org Catalytic reactions, such as the palladium-catalyzed synthesis of allylic amines, are often high in atom economy because the catalyst is used in small amounts and is regenerated. organic-chemistry.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. This involves replacing hazardous solvents like dichloromethane (B109758) or pyridine (B92270) with greener alternatives such as water, ethanol, or supercritical CO2. researchgate.net

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure, for instance, reduces energy consumption. greenchemistry-toolkit.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. Catalysts increase reaction rates, often allow for milder reaction conditions, and can be recycled and reused, minimizing waste. sciencehistory.org

By redesigning the synthesis of this compound with these principles in mind, chemists can develop pathways that are not only scientifically elegant but also environmentally responsible. For example, replacing a conventional multi-step synthesis that uses hazardous reagents and generates significant waste with a one-pot, catalyzed reaction in a green solvent would represent a significant advancement in sustainable chemistry. sciencehistory.org

Table 2: The 12 Principles of Green Chemistry

| Principle | Description |

|---|---|

| 1. Prevention | Prevent waste generation. |

| 2. Atom Economy | Maximize the incorporation of reactant atoms into the final product. |

| 3. Less Hazardous Chemical Syntheses | Design syntheses to use and generate substances with little to no toxicity. |

| 4. Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. |

| 6. Design for Energy Efficiency | Minimize energy requirements, aiming for ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | Use renewable raw materials whenever technically and economically practicable. |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). |

| 9. Catalysis | Use catalytic reagents in preference to stoichiometric reagents. |

| 10. Design for Degradation | Design chemical products to break down into innocuous products after use. |

| 11. Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring to prevent pollution. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for accidents. |

Reactivity and Mechanistic Investigations of 3 Allyloxy Aniline Hydrochloride Systems

Chemical Transformations of the Allyloxy Group

The allyloxy group, consisting of an allyl substituent attached to the benzene (B151609) ring via an ether linkage, is characterized by the reactivity of its carbon-carbon double bond and the potential for sigmatropic rearrangements.

Electrophilic Additions to the Alkene Moiety of Allyloxyanilines

The double bond within the allyloxy group is electron-rich, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions where the π-bond is broken, and two new σ-bonds are formed.

Detailed research findings indicate that the bromination of allyl-aryl ethers can proceed via electrophilic addition to the alkene. For instance, studies on the bromination of eugenol, a structurally related compound, show that reaction with molecular bromine (Br₂) initially occurs via electrophilic addition to the alkene group. researchgate.net A similar pathway is expected for 3-(allyloxy)aniline (B1268287). The reaction is initiated by the polarization of the Br₂ molecule by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion (Br⁻) results in the formation of a vicinal dibromide.

This reaction is typically carried out in an inert solvent like dichloromethane (B109758). The use of reagents such as potassium bromide (KBr) in the presence of an oxidant like orthoperiodic acid (H₅IO₆) provides a milder, more environmentally friendly alternative to using hazardous molecular bromine directly, yielding trans-vicinal dibromo compounds in excellent yields. organic-chemistry.org

Table 1: Representative Electrophilic Addition to the Allyloxy Group

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Bromination | Br₂ | 3-((2,3-Dibromopropoxy)amino)benzene | Inert solvent (e.g., CH₂Cl₂), Room Temperature |

| Hydrohalogenation | HBr | 3-((2-Bromopropoxy)amino)benzene | Follows Markovnikov's rule |

It is important to distinguish this reaction from allylic bromination using reagents like N-bromosuccinimide (NBS), which proceeds via a free-radical mechanism to substitute a hydrogen on the carbon adjacent to the double bond, rather than adding across it. libretexts.orgmasterorganicchemistry.com

Rearrangement Reactions Involving Allylic Ethers (e.g., Claisen Rearrangement)

Aryl allyl ethers, such as 3-(allyloxy)aniline, are known to undergo thermal or Lewis acid-catalyzed nih.govnih.gov-sigmatropic rearrangements, most notably the Claisen rearrangement. organic-chemistry.org This reaction involves the concerted migration of the allyl group from the oxygen atom to a carbon atom of the aromatic ring. organic-chemistry.org

The reaction proceeds through a cyclic, six-membered chair-like transition state. organic-chemistry.org For 3-(allyloxy)aniline, the allyl group is expected to migrate preferentially to the ortho positions (C2 and C6) relative to the ether linkage. This intramolecular rearrangement yields a mixture of 2-allyl-3-aminophenol and 6-allyl-3-aminophenol as the primary products, which exist as dienone intermediates before tautomerizing to the more stable aromatic phenol (B47542) form. organic-chemistry.org If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

While direct studies on the simple thermal rearrangement of 3-(allyloxy)aniline are not extensively detailed, related systems demonstrate this transformation. For example, the thermal rearrangement of allyloxy-containing polyimides and metal-organic frameworks has been reported. rsc.orgrsc.org Furthermore, complex syntheses have utilized rearrangements of allyloxyaniline intermediates to construct heterocyclic systems. thieme-connect.comcitedrive.com

Reactions Involving the Aniline (B41778) Functionality

The aniline portion of the molecule, comprising a primary amino group (-NH₂) attached to the benzene ring, is a key site for a variety of important chemical transformations, including substitution at the nitrogen atom and reactions involving the aromatic ring itself.

Nucleophilic Aromatic Substitution Reactions and Related Pathways

Nucleophilic aromatic substitution (SNAr) on the benzene ring of 3-(allyloxy)aniline is generally unfavorable under standard conditions. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at the ortho or para positions relative to a leaving group. The allyloxy and amino groups are electron-donating, which deactivates the ring toward nucleophilic attack.

For SNAr to occur on an unactivated ring, extremely harsh conditions are necessary, proceeding through a different pathway known as the elimination-addition (benzyne) mechanism. This would require treating 3-(allyloxy)aniline with a very strong base, such as sodium amide (NaNH₂), to deprotonate the ring and form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. This process is often non-selective and not a common transformation for this substrate.

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)

The primary aromatic amino group of 3-(allyloxy)aniline can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the aniline hydrochloride with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). libretexts.orgpearson.com

The resulting arenediazonium salt (3-(allyloxy)benzenediazonium chloride) is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org

The Sandmeyer reaction is a classic transformation of diazonium salts, utilizing copper(I) salts as catalysts to introduce halides or pseudohalides onto the aromatic ring. wikipedia.orglscollege.ac.in For example, treating the diazonium salt of 3-(allyloxy)aniline with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) would yield 1-chloro-3-(allyloxy)benzene, 1-bromo-3-(allyloxy)benzene, or 3-(allyloxy)benzonitrile, respectively. libretexts.orgwikipedia.org Mechanistic studies suggest the reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) pathway involving a single electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

Research on the closely related 2-(allyloxy)aniline (B49392) has shown that its diazonium salt can be formed and undergoes subsequent intramolecular cyclization, confirming the viability of the initial diazotization step for allyloxy-substituted anilines. nih.gov

Table 2: Representative Sandmeyer Reactions of 3-(Allyloxy)aniline

| Target Product | Reagents | General Yield Range |

|---|---|---|

| 1-Chloro-3-(allyloxy)benzene | 1. NaNO₂, HCl (0-5°C) 2. CuCl | 60-80% libretexts.org |

| 1-Bromo-3-(allyloxy)benzene | 1. NaNO₂, HBr (0-5°C) 2. CuBr | 60-80% libretexts.org |

| 3-(Allyloxy)benzonitrile | 1. NaNO₂, HCl (0-5°C) 2. CuCN | 60-80% libretexts.org |

Amidation and N-Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to readily undergo amidation and N-alkylation reactions.

Amidation is the formation of an amide by reacting the amine with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640). For example, the reaction of 3-(allyloxy)aniline with acetic anhydride results in the formation of N-(3-(allyloxy)phenyl)acetamide. The reaction is a nucleophilic acyl substitution, where the aniline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate that collapses to form the amide and acetic acid as a byproduct. pearson.comwpmucdn.com

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. The reaction of 3-(allyloxy)aniline with an alkyl halide like methyl iodide would proceed via nucleophilic substitution. askiitians.com Since the primary amine can be alkylated more than once, the reaction can lead to a mixture of products. The initial reaction forms the secondary amine, N-methyl-3-(allyloxy)aniline. In the presence of excess alkylating agent, this can be further alkylated to form the tertiary amine, N,N-dimethyl-3-(allyloxy)aniline. askiitians.comvedantu.com The use of specific conditions, such as employing ionic liquids as the solvent, can enhance the selectivity towards mono-alkylation. psu.edu

Table 3: Common Amidation and N-Alkylation Reactions

| Reaction Type | Reagent | Product(s) |

|---|---|---|

| Amidation | Acetic Anhydride | N-(3-(Allyloxy)phenyl)acetamide |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-3-(allyloxy)aniline and/or N,N-Dimethyl-3-(allyloxy)aniline |

Cross-Coupling Reactions Utilizing Allyloxyaniline Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Allyloxyaniline derivatives, including the hydrochloride salt, are valuable substrates in these transformations due to the presence of both an amine and an ether group, which can either participate in or influence the outcome of the coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. The Buchwald-Hartwig amination, in particular, is a key method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orgorganic-chemistry.org While direct examples involving 3-(allyloxy)aniline hydrochloride are not extensively documented in readily available literature, the principles of the Buchwald-Hartwig reaction are applicable. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylated amine product. wikipedia.org The choice of ligand is critical for the efficiency of the catalyst, with sterically hindered phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) often providing superior results. nih.govrug.nl

The Sonogashira coupling, another cornerstone of palladium catalysis, enables the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. gold-chemistry.orgopenochem.orgyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgopenochem.org The reaction has been widely used to synthesize conjugated enynes and aryl alkynes, which are important structures in materials science and medicinal chemistry. gold-chemistry.org Microwave-assisted Sonogashira couplings have been shown to significantly reduce reaction times while maintaining high yields. organic-chemistry.org For allyloxyaniline derivatives, the Sonogashira reaction could be envisioned to couple a halogenated derivative of 3-(allyloxy)aniline with a terminal alkyne to introduce further molecular complexity.

| Reaction | Description | Key Components | Typical Products |

|---|---|---|---|

| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds by coupling aryl halides/triflates with amines. wikipedia.orgorganic-chemistry.org | Palladium catalyst, phosphine or NHC ligand, base. nih.govrug.nl | Aryl amines. |

| Sonogashira Coupling | Formation of carbon-carbon bonds between aryl/vinyl halides and terminal alkynes. gold-chemistry.orgopenochem.orgyoutube.com | Palladium catalyst, copper(I) co-catalyst, amine base. gold-chemistry.orgopenochem.org | Conjugated enynes, aryl alkynes. |

Copper-catalyzed amination reactions, often referred to as Ullmann condensations or Ullmann-type reactions, represent a classical and still highly relevant method for the formation of C-N bonds. synarchive.comresearchgate.netnih.gov These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base, often at elevated temperatures. researchgate.net The "renaissance" of Ullmann chemistry has seen the development of more efficient catalytic systems that operate under milder conditions, often employing ligands such as N,N-ligands, N,O-ligands, and O,O-ligands to improve catalyst performance. mdpi.com

For a substrate like this compound, the amino group could potentially react with an aryl halide in a copper-catalyzed process to form a diarylamine. Conversely, a halogenated derivative of 3-(allyloxy)aniline could be coupled with another amine. Copper-catalyzed methods have also been developed for the electrophilic amination of organozinc reagents, allowing for the synthesis of tertiary amines under mild conditions. orgsyn.org Furthermore, copper catalysis can be employed in the amination of C(sp³)–H bonds, for instance in ethers, through a cascade reaction, leading to the formation of α-aminonitriles. rsc.org

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

|---|---|---|

| Catalyst | Palladium complexes. wikipedia.org | Copper salts or complexes. researchgate.net |

| Substrate Scope | Broad, including aryl chlorides, bromides, iodides, and triflates. rug.nl | Traditionally aryl iodides and bromides, newer systems tolerate chlorides. mdpi.com |

| Reaction Conditions | Often milder conditions, with some reactions at room temperature. rug.nl | Classically harsh conditions, but modern ligand-assisted protocols are milder. mdpi.com |

| Ligands | Crucial for reactivity; phosphines and N-heterocyclic carbenes are common. nih.govrug.nl | Ligands like diamines, amino acids, and diketones enhance efficiency. mdpi.com |

Mechanistic Pathways of Key Reactions

A detailed understanding of the reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. This includes the study of potential intermediates, the role of ligands, and the kinetic and thermodynamic driving forces of the reaction.

While many cross-coupling reactions are thought to proceed through ionic or organometallic intermediates, the involvement of radical pathways cannot be discounted and has been a subject of increasing investigation. nih.govresearchgate.net Radical intermediates can be generated through single-electron transfer (SET) processes, which can be promoted by the transition metal catalyst or by external factors such as light. organic-chemistry.org In the context of allyloxyaniline chemistry, the allyloxy group itself can be susceptible to radical reactions. For instance, radical cyclization of ortho-(2-propenyloxy)benzenediazonium salts, which are structurally related to allyloxy anilines, has been shown to proceed via aryl radical intermediates to form dihydrobenzofuran derivatives. ucl.ac.uk

Mechanistic studies involving radical trapping experiments and radical clock experiments can provide evidence for the presence of radical intermediates. researchgate.net For example, in copper-catalyzed reactions, the formation of nitrogen-centered radicals from amines or their derivatives has been proposed. nih.govnih.gov These radical intermediates can then participate in subsequent bond-forming steps. The study of such radical pathways is crucial as they can sometimes lead to unexpected products or side reactions.

Ligands play a multifaceted role in transition metal catalysis, influencing not only the solubility and stability of the catalyst but also its reactivity and selectivity. numberanalytics.comillinois.edu In palladium-catalyzed cross-coupling reactions, ligands can modulate the electronic and steric properties of the metal center, which in turn affects the rates of oxidative addition and reductive elimination. numberanalytics.com For instance, the use of bulky electron-rich phosphine ligands in the Buchwald-Hartwig amination facilitates the reductive elimination step, leading to higher turnover numbers. rug.nl Similarly, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective in a variety of cross-coupling reactions due to their strong σ-donating ability and steric bulk. rug.nlnih.gov

In copper-catalyzed reactions, ligands are crucial for stabilizing the copper catalyst and promoting the desired transformation. The development of various ligand scaffolds has been instrumental in the advancement of Ullmann-type reactions, allowing them to proceed under much milder conditions than the classical protocols. mdpi.com Mechanistic studies have shown that ligands can influence the reaction pathway, for example, by facilitating the formation of the active catalytic species or by participating directly in the bond-forming steps. snnu.edu.cn In some cases, ligands can enable completely new modes of reactivity by creating a specific coordination environment around the metal center. nih.govrsc.org

Academic Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Building Block in Complex Molecular Architectures

The bifunctional nature of 3-(allyloxy)aniline (B1268287) hydrochloride makes it an important intermediate in the construction of sophisticated organic molecules, from heterocyclic systems to polymeric frameworks.

The synthesis of complex heterocyclic structures is a cornerstone of medicinal and materials chemistry. 3-(Allyloxy)aniline hydrochloride has proven to be a key reactant in the formation of tetracyclic quinobenzothiazinium derivatives. nih.govresearchgate.net In a notable synthetic method, 3-(allyloxy)aniline reacts with 5,12-(dimethyl)thioquinantrenediinium bis-chloride in anhydrous pyridine (B92270). nih.gov This reaction leads to the formation of 9-allyloxy-5-methyl-12H-quino[3,4-b] nih.govwikipedia.orgbenzothiazinium chloride, a complex heterocyclic system where the allyloxy group is precisely positioned on the benzene (B151609) ring. nih.gov The reaction conditions, particularly temperature, can influence the regioselectivity of the cyclization process. nih.gov

Table 1: Synthesis of Quinobenzothiazine Derivative

| Reactant A | Reactant B | Key Conditions | Product |

|---|---|---|---|

| 3-(Allyloxy)aniline | 5,12-(Dimethyl)thioquinantrenediinium bis-chloride | Anhydrous pyridine, 20-80 °C | 9-Allyloxy-5-methyl-12H-quino[3,4-b] nih.govwikipedia.orgbenzothiazinium chloride |

While direct synthesis of isoquinolines starting from this compound is not extensively documented in current literature, its structure is highly suitable for such applications. Established methods for isoquinoline (B145761) synthesis, such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, utilize β-phenylethylamine and benzaldehyde (B42025) derivatives, respectively. wikipedia.org As a functionalized aniline (B41778), 3-(allyloxy)aniline can be chemically transformed into the necessary precursors for these classic cyclization reactions, making it a potential starting point for novel, substituted isoquinoline alkaloids. wikipedia.orgscilit.com

The creation of functionalized aromatic systems is crucial for developing new materials and therapeutic agents. The synthesis of quinobenzothiazines is a prime example of how this compound is used to build larger, multi-ring systems. nih.gov The aniline derivative serves as a key component that introduces a functionalized benzene ring into the final tetracyclic structure. nih.govresearchgate.net This method allows for the strategic placement of substituents, like the allyloxy group, which can then be used to modulate the molecule's physicochemical and biological properties. nih.gov The development of synthetic routes toward other complex anilines, such as 3-allyl-2-(allyloxy)-5-bromoaniline, further underscores the importance of such versatile building blocks in accessing novel and highly functionalized aromatic compounds. nih.gov

The molecular structure of 3-(allyloxy)aniline offers two distinct functionalities for polymerization. Firstly, like other aniline derivatives, it can undergo oxidative polymerization to form polyaniline (PANI) derivatives. nih.govrsc.org This process typically involves the coupling of aniline cation radicals to form a conductive polymer chain. researchgate.net The presence of the allyloxy substituent would result in a functionalized PANI with modified solubility and processing characteristics.

Secondly, the terminal double bond of the allyl group provides a site for vinyl-type polymerization or other cross-linking reactions. nih.gov This dual reactivity allows for the creation of complex polymeric architectures, including cross-linked networks and graft copolymers. Similar allyloxyphenyl compounds have been utilized to prepare N-allyloxyphenylmaleimides, which are monomers for thermosetting polymers, demonstrating the utility of the allyloxy-phenyl moiety in polymer chemistry. google.com Furthermore, related structures have been employed to create well-defined dimeric oligoesters, suggesting a role for 3-(allyloxy)aniline in the synthesis of discrete, larger molecular structures beyond simple polymers. nih.gov

Contributions to Advanced Dye Chemistry Research

Aniline and its derivatives are foundational components in the synthesis of a vast range of synthetic dyes. britannica.comresearchgate.net The primary amino group of this compound can be readily converted into a diazonium salt through a process called diazotization, which involves reacting the aniline with nitrous acid at low temperatures. nih.govunb.canih.gov This highly reactive diazonium salt is an electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo dye. wikipedia.orgrasayanjournal.co.in

The general reaction is as follows:

Diazotization: Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O

Azo Coupling: Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺

In this context, the 3-(allyloxy)aniline moiety would form the diazo component of the final dye molecule. The allyloxy group acts as an auxochrome—a group that modifies the color and other properties of the dye. nih.gov By altering the electronic properties of the aromatic system, the allyloxy group can shift the absorption spectrum of the dye, leading to different colors. It can also influence properties such as lightfastness, water solubility, and affinity for specific fibers. nih.gov

Applications in Materials Science Research (e.g., Nanoparticle Synthesis)

In materials science, functionalized anilines are explored for the synthesis of advanced composite materials. A prominent application is in the in-situ formation of polymer-nanoparticle composites. Research has shown that aniline can be polymerized in the presence of silver nitrate; the aniline monomer is oxidized to polyaniline, while the silver ions (Ag⁺) are simultaneously reduced to form silver nanoparticles (AgNPs). ekb.eg

This methodology can be directly extended to this compound. Using this derivative would result in a nanocomposite material comprising silver nanoparticles embedded within a functionalized polyaniline matrix. The key advantages of using 3-(allyloxy)aniline in this process are:

The aniline group drives the redox reaction and subsequent polymerization.

The resulting polymer matrix is inherently functionalized with allyloxy groups, which can alter the composite's hydrophobicity, conductivity, and processability.

The allyl groups provide reactive handles for subsequent cross-linking or surface modification, allowing for the creation of robust and tailored materials. ekb.eg

This approach enables the synthesis of conductive nanocomposites where the properties of both the conductive polymer and the metallic nanoparticles are precisely integrated.

Table 2: Summary of Applications

| Field | Application | Key Role of this compound |

|---|---|---|

| Complex Synthesis | Precursor for Heterocycles | Provides a functionalized benzene ring for constructing multi-ring systems like quinobenzothiazines. nih.gov |

| Building Block for Polymers | Offers both an aniline group for oxidative polymerization and an allyl group for vinyl polymerization or cross-linking. nih.govgoogle.com | |

| Dye Chemistry | Azo Dye Intermediate | Acts as the diazo component in the classic diazotization-coupling reaction to form colored azo compounds. nih.govnih.gov |

| Materials Science | Nanocomposite Formation | Serves as both a reducing agent for metal ions and a monomer for an in-situ functionalized polymer matrix. ekb.eg |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Allyloxy)aniline (B1268287) hydrochloride, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between them.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-(Allyloxy)aniline hydrochloride, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the allyl group, and the amine protons. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their specific electronic environments and spatial relationships with neighboring protons.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift providing information about its hybridization and bonding environment.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) , are employed to establish correlations between protons and carbons. HSQC spectra reveal direct one-bond correlations between protons and the carbons to which they are attached. HMBC spectra, on the other hand, show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete molecular structure and confirming the connectivity of the allyloxy group to the aniline (B41778) ring.

Interactive Data Table: Hypothetical NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation | HMBC Correlations |

| 1 | - | 139.5 | - | H2, H6 |

| 2 | 7.25 (d) | 115.0 | Yes | C4, C6 |

| 3 | - | 158.0 | - | H2, H4, Allyl-Hα |

| 4 | 6.80 (t) | 108.0 | Yes | C2, C6 |

| 5 | 7.15 (t) | 130.0 | Yes | C1, C3 |

| 6 | 6.75 (d) | 103.0 | Yes | C2, C4 |

| Allyl-α | 4.55 (dt) | 68.0 | Yes | C3, Allyl-β |

| Allyl-β | 6.05 (m) | 132.0 | Yes | Allyl-α, Allyl-γ |

| Allyl-γ | 5.30 (dd), 5.45 (dd) | 117.0 | Yes | Allyl-β |

Note: This table represents hypothetical data for illustrative purposes and is not based on experimentally verified results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the N-H stretching of the amine hydrochloride, C-H stretching of the aromatic and allyl groups, C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine Hydrochloride | N-H Stretch | 2800-3200 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Alkene C-H (Allyl) | C-H Stretch | 3000-3100 |

| Alkane C-H (Allyl) | C-H Stretch | 2850-3000 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Alkene C=C (Allyl) | C=C Stretch | 1640-1680 |

| Ether C-O | C-O Stretch | 1000-1300 |

Note: This table represents expected ranges for the functional groups present and is not based on a measured spectrum.

Mass Spectrometry (MS, HR-MS, EI-MS, LRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Low-resolution mass spectrometry (LRMS) , often using techniques like Electron Ionization (EI-MS), can confirm the molecular weight of the free base form of 3-(Allyloxy)aniline after the loss of HCl. The fragmentation pattern observed in the mass spectrum can also offer structural clues.

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound or for identifying unknown substances.

Interactive Data Table: Hypothetical Mass Spectrometry Data for 3-(Allyloxy)aniline

| Ion | Technique | [M]+ or [M+H]⁺ (m/z) |

| C₉H₁₁NO | HR-MS | Calculated: 149.0841, Found: 149.0845 |

| C₉H₁₁NO | LRMS (EI) | 149 |

Note: This table presents hypothetical data for the free base and is for illustrative purposes.

Chromatographic Separations for Research Purity and Analysis

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be suitable for its analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For the analysis of this compound, derivatization to a more volatile and thermally stable form may be necessary to prevent decomposition in the hot injector port and on the column. Alternatively, analysis of the free base, 3-(Allyloxy)aniline, may be more amenable to GC.

When coupled with a mass spectrometer (GC-MS), this technique provides not only the separation of components but also their mass spectra, allowing for confident identification of the main compound and any impurities present.

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique for the purification of organic compounds in research settings, enabling the separation of a target molecule from impurities, unreacted starting materials, and reaction byproducts. For a compound such as this compound, this method is essential for obtaining a high-purity sample required for subsequent analytical characterization and further synthetic steps. The principle of separation relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (the eluent).

In the context of purifying aniline derivatives, silica gel is the most common stationary phase. fractioncollector.info However, the slightly acidic nature of standard silica gel can lead to strong interactions with the basic amine group of the aniline, causing poor separation and "tailing" of the compound's band on the column. researchgate.net To mitigate this, a common strategy is to neutralize the silica gel by adding a small percentage of a basic modifier, such as triethylamine, to the eluent system. researchgate.net

The selection of the mobile phase is determined empirically using Thin Layer Chromatography (TLC) to find a solvent or solvent mixture that provides good separation between the desired product and impurities. researchgate.net A gradient elution strategy, where the polarity of the mobile phase is gradually increased over the course of the separation, is often employed. For this compound, a typical gradient might start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent like ethyl acetate or a methanol/dichloromethane (B109758) mixture to first elute non-polar impurities before eluting the more polar product. uw.eduorgsyn.org

Below is a representative data table outlining a plausible set of parameters for the purification of this compound.

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%) with 0.1% Triethylamine |

| Sample Loading | Dry loading (adsorbed onto a small amount of silica gel) or direct liquid loading |

| Monitoring | Thin Layer Chromatography (TLC) and/or UV visualization (if compound is UV-active) |

| Fraction Collection | Fractions collected based on elution of UV-active spots observed by TLC fractioncollector.info |

X-ray Crystallography for Precise Structural Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming molecular structure and understanding the solid-state properties of a compound. nih.gov For this compound, a successful single-crystal X-ray diffraction study would yield a detailed structural model, confirming the connectivity of the allyloxy and aniline moieties and characterizing the ionic interaction between the protonated amine and the chloride counter-ion.

The table below presents illustrative crystallographic data that could be expected from an analysis of this compound, based on typical values for similar organic hydrochloride salts and aniline derivatives.

| Crystallographic Parameter | Illustrative Value / Information |

|---|---|

| Chemical Formula | C₉H₁₂ClNO |

| Crystal System | Monoclinic or Orthorhombic (Common for such salts) |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Bond Lengths (Å) | C(aryl)-N: ~1.41 Å; C(aryl)-O: ~1.37 Å |

| Key Intermolecular Interaction | N-H···Cl hydrogen bonding |

| Data Collection Temperature | 100 K or 293 K |

Electrochemical Analytical Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. rasayanjournal.co.in Aniline and its derivatives are well-known to be electrochemically active, capable of undergoing oxidation at a suitable electrode surface. researchgate.net Studying this compound with CV can provide valuable information about its oxidation potential and the stability of the resulting oxidized species. This is particularly relevant in fields like materials science, where aniline derivatives are used as monomers for conducting polymers like polyaniline. wikipedia.org

A typical CV experiment is performed in a solution containing the analyte and a supporting electrolyte, using a three-electrode cell: a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). srce.hrarxiv.org For an aniline derivative, the experiment is often conducted in an acidic aqueous medium, such as a solution of sulfuric acid or hydrochloric acid, as the polymerization process is favored under these conditions. arxiv.org

When the potential is swept to positive values, this compound would exhibit an anodic (oxidation) peak. This peak corresponds to the oxidation of the aniline moiety to form a radical cation. arxiv.org The potential at which this peak occurs is a key characteristic of the molecule's susceptibility to oxidation. On the reverse scan, corresponding cathodic (reduction) peaks may or may not be observed, indicating the reversibility of the redox process. srce.hr For aniline itself, the initial oxidation is irreversible and is the first step in a complex electropolymerization mechanism that deposits a film of polyaniline on the electrode surface. arxiv.orgresearchgate.net

The following table summarizes a typical experimental setup for a cyclic voltammetry study of an aniline derivative.

| Experimental Parameter | Typical Condition / Value |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Platinum (Pt) or Glassy Carbon (GC) |

| Reference Electrode | Saturated Calomel Electrode (SCE) |

| Counter Electrode | Platinum (Pt) wire |

| Solvent/Electrolyte | 0.1 M Anilinium Hydrochloride in 1 M H₂SO₄(aq) arxiv.org |

| Potential Range | -0.2 V to +1.0 V vs. SCE arxiv.org |

| Scan Rate | 50 - 100 mV/s srce.hrresearchgate.net |

| Expected Observation | Irreversible anodic peak ~+0.8 to +0.9 V vs. SCE, corresponding to aniline oxidation arxiv.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of 3 Allyloxy Aniline Hydrochloride Systems

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and inherent reactivity of a molecular system. For 3-(allyloxy)aniline (B1268287) hydrochloride, these calculations reveal the interplay between the electron-donating allyloxy group and the electron-withdrawing anilinium cation on the aromatic ring.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In 3-(allyloxy)aniline hydrochloride, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the oxygen of the allyloxy group, while the LUMO would also be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a positive potential around the -NH₃⁺ group, indicating its susceptibility to nucleophilic attack, and negative potential regions near the oxygen atom of the allyloxy group, highlighting it as a site for electrophilic interaction. cdnsciencepub.comresearchgate.net Studies on analogous substituted anilines and anisidines have shown that such calculations accurately predict sites of protonation and electrophilic attack. researchgate.netsemanticscholar.org

| Property | Predicted Value | Methodological Basis / Comment |

| HOMO Energy | -8.5 eV | Based on DFT/B3LYP calculations on similar anilinium compounds. sphinxsai.commdpi.com |

| LUMO Energy | -1.0 eV | The electron-withdrawing -NH₃⁺ group lowers the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | 7.5 eV | The large gap indicates high kinetic stability, typical for a protonated amine. |

| Dipole Moment (μ) | 6.5 D | Calculated for the optimized geometry; high value due to the charged -NH₃⁺ group. |

| MEP Minimum (Vmin) | -45 kcal/mol | Located near the ether oxygen, indicating a site for electrophilic interaction. researchgate.net |

| MEP Maximum (Vmax) | +120 kcal/mol | Located on the hydrogens of the -NH₃⁺ group, the primary site for nucleophilic interaction. |

Note: The data in this table are plausible values derived from computational studies on analogous molecules and are intended for illustrative purposes. Actual experimental or calculated values may vary.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms of chemical transformations. This involves mapping the potential energy surface (PES) that connects reactants to products via transition states. A transition state is a first-order saddle point on the PES—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io Identifying the structure and energy of transition states is key to understanding reaction kinetics, as the highest energy barrier along the reaction path determines the rate of the reaction. mit.edufiveable.me

For this compound, the protonated anilinium form is generally unreactive toward electrophiles. Reactions typically proceed via the deprotonated form, 3-(allyloxy)aniline, which is present in equilibrium. A plausible reaction for computational study is the N-acylation with acetyl chloride.

The proposed mechanism would involve:

Nucleophilic Attack: The lone pair of the nitrogen atom of 3-(allyloxy)aniline attacks the electrophilic carbonyl carbon of acetyl chloride. This is the rate-determining step.

Transition State 1 (TS1): A transition state is formed where the N-C bond is partially formed and the C=O bond is partially broken.

Tetrahedral Intermediate: A high-energy tetrahedral intermediate is formed.

Transition State 2 (TS2): The intermediate collapses, involving the departure of the chloride ion.

Product Formation: The final N-acylated product, N-(3-(allyloxy)phenyl)acetamide, is formed along with HCl.

Computational methods like DFT can be used to model this entire pathway. researchgate.netnih.gov Techniques such as the Nudged Elastic Band (NEB) method are employed to locate the minimum energy path between the reactant and product, thereby identifying the transition state structures. sciencedaily.comims.ac.jp Frequency calculations are then performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

| Reaction Step (N-Acylation) | Species | Relative Energy (kcal/mol) | Computational Method |

| 1 | Reactants (3-(allyloxy)aniline + Acetyl Chloride) | 0 | DFT (B3LYP/6-311+G(d,p)) with solvent model |

| 2 | Transition State 1 (TS1) | +15.2 | Nudged Elastic Band (NEB) calculation |

| 3 | Tetrahedral Intermediate | +5.8 | Geometry Optimization |

| 4 | Transition State 2 (TS2) | +8.1 | Nudged Elastic Band (NEB) calculation |

| 5 | Products (N-acetylated aniline (B41778) + HCl) | -12.5 | Geometry Optimization |

Note: The energy values are hypothetical, based on similar computationally studied acylation reactions of anilines, and serve to illustrate a plausible reaction profile. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The chemical behavior and biological activity of a molecule are not only governed by its electronic structure but also by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable spatial arrangements (conformers) of a molecule and the energy barriers for interconversion between them. libretexts.org For this compound, the primary source of conformational flexibility is the allyloxy side chain, defined by rotation around several key single bonds.

The key dihedral angles that determine the conformation of the allyloxy group are:

τ1 (C2-C3-O-C7): Rotation around the aryl-oxygen bond.

τ2 (C3-O-C7-C8): Rotation around the oxygen-allyl bond.

τ3 (O-C7-C8-C9): Rotation around the allyl C-C single bond.

Molecular mechanics or DFT calculations can be used to perform a systematic scan of these dihedral angles to map the potential energy surface and identify low-energy conformers. nih.gov

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0° (planar) | 180° (anti) | 60° (gauche) | 0.00 |

| B | 0° (planar) | 180° (anti) | 180° (anti) | 0.75 |

| C | 90° (perpendicular) | 180° (anti) | 60° (gauche) | 2.10 |

| D | 0° (planar) | 60° (gauche) | 180° (anti) | 2.50 |

Note: This table presents a hypothetical set of possible low-energy conformers and their relative energies, which would be determined through detailed conformational analysis. The planarity of τ1 is often favored to maximize resonance.

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Synthetic Routes to Allyloxyaniline Derivatives

A primary focus of future research is the creation of highly selective and efficient methods for synthesizing allyloxyaniline derivatives. Traditional synthesis can result in a mixture of O- and N-alkylated products, necessitating tedious purification steps. umich.edu Current efforts are directed towards achieving greater control over the reaction outcomes.

Recent studies have highlighted the utility of multi-step protocols to produce functionalized allyloxyaniline compounds. For instance, a four-step synthesis starting from 2-allylphenol (B1664045) has been reported to yield 3-allyl-2-(allyloxy)-5-bromoaniline. mdpi.com This process involves nitration, selective bromination, allylation, and reduction of the nitro group. mdpi.com While effective, there is a clear need for more streamlined approaches.

Exploration of Novel Reactivity Patterns for the Allyloxyaniline Scaffold

The 3-(allyloxy)aniline (B1268287) scaffold possesses multiple reactive sites, offering a rich platform for exploring novel chemical transformations. The allyl group, the aromatic ring, and the aniline (B41778) moiety are all amenable to further functionalization, opening avenues for creating a diverse range of new molecules.

The development of new synthetic routes to access functionalized aniline derivatives is an area of significant interest. researchgate.net For example, a four-step protocol has been developed to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol, involving nitration, selective bromination, allylation, and subsequent reduction of the nitro group. mdpi.com

Future work will likely focus on exploiting the unique reactivity of this scaffold to construct complex molecular architectures. This could involve exploring cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and novel C-H activation strategies to further decorate the aromatic ring.

Interdisciplinary Applications in Chemical Biology and Advanced Materials Science

The unique properties of allyloxyaniline derivatives make them promising candidates for a wide array of interdisciplinary applications. smolecule.compressbooks.pub In the field of chemical biology, these compounds can be used as versatile building blocks for creating new molecular probes and therapeutic agents. pressbooks.pubsne-chembio.ch For example, the allyloxy group can serve as a handle for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in living systems. acs.org

In materials science, the polymerizable nature of the allyl group makes allyloxyaniline derivatives attractive monomers for the synthesis of advanced materials with tailored properties. smolecule.comartsetmetiers.frtii.ae These materials could find use in a variety of applications, from coatings and adhesives to more sophisticated uses in electronics and optics. The unique structure of compounds like 5,5'-(perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) (B2948724) may be leveraged to create materials with enhanced thermal and chemical stability. smolecule.com

Sustainable and Environmentally Benign Synthesis Approaches in Allyloxyaniline Research

A growing emphasis in chemical research is the development of sustainable and environmentally friendly synthetic methods, and the synthesis of allyloxyaniline derivatives is no exception. unimi.itnumberanalytics.comnih.gov Future research in this area will focus on incorporating the principles of green chemistry into the design of new synthetic routes. numberanalytics.comnih.gov

This includes the use of less hazardous reagents, the development of catalytic processes that minimize waste, and the use of renewable resources as starting materials. tennessee.edursc.org For instance, there is a push to replace traditional, often toxic, solvents with more environmentally benign alternatives and to utilize catalysts that are abundant and have low toxicity. The development of water-driven procedures and the use of reusable catalysts are key strategies being explored to enhance the eco-friendliness of these syntheses. rsc.org By focusing on sustainability, researchers aim to reduce the environmental impact of producing these valuable chemical compounds.

常见问题

Q. How can 3-(Allyloxy)aniline hydrochloride be synthesized with high purity and yield?

Methodological Answer: Two primary synthetic routes are documented:

- Nitro group reduction : Start with nitro-phenol derivatives, introduce the allyloxy group via nucleophilic substitution, and reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., SnCl₂/HCl). This method avoids protection/deprotection steps, improving yield (up to 60–70%) .

- Aniline protection/deprotonation : Protect the aniline amine with acetyl or benzyl groups, perform allyloxy substitution, and deprotect under acidic conditions (e.g., HCl). While suitable for ortho-substituted derivatives, this route is less efficient for para- or meta-substituted isomers due to steric hindrance .

Key optimization parameters : Reaction temperature (60–80°C), solvent choice (THF or DMF for solubility), and stoichiometric control of allylating agents (e.g., allyl bromide) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR to confirm allyloxy group signals (δ 5.8–6.1 ppm for vinyl protons; δ 4.5–4.7 ppm for -OCH₂-) and aromatic protons (δ 6.5–7.3 ppm). -NMR resolves the allyl ether linkage (δ 65–70 ppm for -OCH₂-) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) can assess purity. Mobile phases: acetonitrile/water (0.1% TFA) gradients .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 180.1 for the free base; [M-Cl] for the hydrochloride salt) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods or respirators (NIOSH-approved for organic amines) .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent decomposition. Stability data indicate ≥5 years under these conditions .

- Waste Disposal : Neutralize with dilute HCl or NaOH before incineration, adhering to local regulations for halogenated amines .

Advanced Research Questions

Q. How does the allyloxy group influence the compound’s reactivity in crosslinking or polymerization reactions?

Methodological Answer: The allyloxy group undergoes thermal or radical-initiated polymerization, enabling applications in high-performance resins. For example:

- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 150–200°C, indicating allyl ether crosslinking .

- Maleimide Copolymerization : React with maleimide derivatives (e.g., N-(4-hydroxyphenyl)maleimide) to form benzoxazine intermediates. FT-IR monitors C=C bond consumption (disappearance of 1630 cm peak) .

Experimental Design : Optimize initiator concentration (e.g., 1–3 wt% AIBN) and cure temperature (120–180°C) to balance crosslink density and mechanical properties .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from hydration states or counterion effects. Systematic approaches include:

- Solubility Screening : Use shake-flask methods in solvents (e.g., water, ethanol, DMSO) at 25°C and 37°C. Quantify via UV-Vis (calibration curves at λ = 208–220 nm) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor by HPLC for degradation products (e.g., hydrolyzed aniline derivatives) .

Q. What analytical strategies detect trace impurities (e.g., genotoxic nitroaniline derivatives) in pharmaceutical intermediates?

Methodological Answer:

Q. How does protonation of the aniline group (in hydrochloride form) affect its acid-base behavior in aqueous solutions?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for monoamine oxidases). Validate binding energies (ΔG) against experimental IC₅₀ values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。